molecular formula C10H12ClNS B1149142 2-(Benzo[b]thiophen-2-yl)ethanamine CAS No. 126312-03-6

2-(Benzo[b]thiophen-2-yl)ethanamine

Cat. No.: B1149142
CAS No.: 126312-03-6
M. Wt: 213.72698
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Description

2-(Benzo[b]thiophen-2-yl)ethanamine is a benzothiophene-based compound that serves as a key synthetic intermediate and pharmacophore in advanced scientific research. The benzo[b]thiophene scaffold is recognized as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities and appearing in numerous U.S. FDA-approved drugs . This specific amine-functionalized analog is of significant interest in neuroscience and pharmacology, particularly in the development of compounds targeting the central nervous system. Research into structurally related molecules has shown potent anticonvulsant and analgesic properties in preclinical models, with one identified lead compound demonstrating efficacy in maximal electroshock (MES) and 6 Hz seizure tests, as well as in models of neuropathic pain . The mechanism of action for such bioactive derivatives is often associated with interaction at neuronal voltage-sensitive sodium channels . Furthermore, the benzo[b]thiophene core is a versatile building block in material science, contributing to the development of organic semiconductors for applications in organic field-effect transistors (OFETs) due to its favorable π-conjugated system . This reagent provides researchers with a valuable building block for constructing more complex molecules for use in drug discovery programs and the development of novel functional materials. The compound is intended for research purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzothiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXDPBZCQSWJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126312-03-6
Record name 2-(1-benzothiophen-2-yl)ethan-1-amine
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Synthetic Methodologies for 2 Benzo B Thiophen 2 Yl Ethanamine and Its Analogues

Retrosynthetic Analysis Approaches

A common retrosynthetic strategy for 2-(benzo[b]thiophen-2-yl)ethanamine involves disconnecting the C-N bond of the ethanamine side chain. This leads to a key intermediate, a benzo[b]thiophene substituted at the 2-position with a two-carbon electrophilic chain, such as 2-(2-haloethyl)benzo[b]thiophene or a carbonyl-containing precursor like 2-(benzo[b]thiophen-2-yl)acetaldehyde.

A second major disconnection occurs at the C2-side chain bond itself. This approach considers the formation of the bond between the benzo[b]thiophene nucleus and the ethylamine (B1201723) fragment, often through cross-coupling reactions or by building the side chain from a pre-functionalized benzo[b]thiophene, such as 2-formylbenzo[b]thiophene.

Finally, a more fundamental disconnection breaks down the benzo[b]thiophene ring itself. This approach builds the heterocyclic system from acyclic or benzene-based precursors, incorporating the necessary carbons for the eventual side chain early in the synthesis.

Strategies for the Synthesis of the Benzo[b]thiophene Core

The construction of the benzo[b]thiophene core is a well-explored area of heterocyclic chemistry, with numerous methods available.

One prominent strategy is the electrophilic cyclization of o-alkynyl thioanisoles . This method is attractive for its directness in accessing the benzo[b]thiophene core. nih.gov Various electrophiles, including iodine (I₂), N-iodosuccinimide (NIS), and bromine (Br₂), can mediate this cyclization. nih.gov A modern variation employs a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic thiomethyl source for the cyclization, which proceeds under mild conditions. nih.gov Copper-catalyzed chloro-, bromo-, and iodocyclization reactions using sodium halides have also been reported as an environmentally benign approach. nih.govnih.gov

Other notable methods for core synthesis include:

Metal-mediated annulation of 2-halo alkynyl benzenes. nih.gov

Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes. nih.govnih.gov

Photocatalytic radical annulation of o-methylthioarenediazonium salts. nih.gov

Intramolecular cyclization of aryl sulfides, such as the conversion of arylthioacetic acid into 3-hydroxybenzo[b]thiophene, which is subsequently dehydroxylated. chemicalbook.com

Oxidative cyclization of α-mercaptocinnamic acid using reagents like potassium ferricyanide (B76249) or iodine. chemicalbook.com

These diverse methods allow for the construction of benzo[b]thiophene cores with various substitution patterns, setting the stage for the introduction of the desired side chain.

Introduction of the Ethanamine Side Chain

Once the benzo[b]thiophene nucleus is formed, the ethanamine side chain can be introduced through several reliable synthetic pathways.

N-alkylation is a direct method for forming the amine. This pathway typically starts with a benzo[b]thiophene bearing a primary amine, which is then alkylated. For instance, the synthesis of N-alkylated benzo[b]thiophene derivatives can be achieved by reacting a 2-aminobenzo[b]thiophene precursor with alkylating agents like chloroacetone (B47974) or 2-bromo-1-(4-aryl)ethanone. nih.gov While this example illustrates alkylation on a 2-amino group, the principle can be extended to a precursor like 2-(benzo[b]thiophen-2-yl)methanamine, which could be ethylated or have other alkyl groups introduced on the nitrogen atom.

Reductive amination is a highly flexible and widely used method for amine synthesis. youtube.com The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine (ammonia, a primary amine, or a secondary amine) to form an intermediate imine or enamine, which is then reduced to the final amine. youtube.comyoutube.com

To synthesize this compound, a suitable precursor would be 2-(benzo[b]thiophen-2-yl)acetaldehyde. This aldehyde can react with ammonia (B1221849) to form an imine, which is subsequently reduced. A common and selective reducing agent for this "one-pot" procedure is sodium cyanoborohydride (NaBH₃CN), which is effective at reducing the protonated iminium ion intermediate but generally does not reduce the starting aldehyde. youtube.comyoutube.com Other reducing agents like catalytic hydrogenation (H₂/Pd/C) can also be used. youtube.comyoutube.com

An alternative route involves the reduction of other nitrogen-containing functional groups. For the closely related 2-thiophene ethylamine, synthetic routes include the reduction of 2-(2-nitrovinyl)thiophene (B151962) or 2-thiopheneacetonitrile. google.comgoogle.com These strategies are directly applicable to the benzo[b]thiophene system, using precursors like 2-(2-nitrovinyl)benzo[b]thiophene or 2-(benzo[b]thiophen-2-yl)acetonitrile.

Nucleophilic substitution provides another robust route to the ethanamine side chain. A common method is the Gabriel synthesis , which is an excellent way to form primary amines. youtube.com This would involve reacting a 2-(2-haloethyl)benzo[b]thiophene with potassium phthalimide (B116566). The resulting N-substituted phthalimide is then cleaved, typically with hydrazine (B178648), to release the desired primary amine, this compound.

Another approach involves the direct reaction of a suitable precursor with an amine. For example, the synthesis of 2-aroyl-5-aminobenzo[b]thiophene derivatives involves a "one-pot" cyclization of thiophenols with 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone, where a bromo-ketone acts as an electrophile. nih.gov A similar strategy could be envisioned where a 2-(2-haloethyl)benzo[b]thiophene reacts directly with ammonia or a protected ammonia equivalent to form the target amine.

Regioselective Functionalization of the Benzo[b]thiophene System

Modifying the benzo[b]thiophene ring at specific positions is crucial for creating analogues and tuning molecular properties. While electrophilic substitution typically occurs at the C3 position, modern methods allow for more precise control.

A significant advancement is the palladium-catalyzed direct C-H arylation of benzo[b]thiophenes. Using a heterogeneous Pd/C and CuCl dual catalytic system, this method achieves complete regioselectivity for the C3 position, which is typically less reactive in such couplings. nih.govacs.org This provides a direct way to introduce aryl groups at this site without the need for pre-functionalization. acs.org

For functionalization of the benzene (B151609) portion of the scaffold, iridium-catalyzed C-H borylation has emerged as a powerful tool. This method allows for regioselective borylation to access versatile 5-boryl or 4,6-diboryl benzo[b]thiophene building blocks. diva-portal.org These organoboronate intermediates can then undergo a wide range of subsequent reactions, including ipso-substitution and cross-coupling, to install functional groups at the C4, C5, C6, and C7 positions. diva-portal.org This strategy opens the door to creating a diverse array of previously difficult-to-access substituted benzo[b]thiophene analogues. diva-portal.org

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental method for the functionalization of the benzo[b]thiophene ring. While the 3-position is generally more reactive towards electrophiles, substitution at the 2-position can be achieved, often through a multi-step sequence starting with a Friedel-Crafts acylation.

A common approach to introduce a two-carbon chain at the 2-position of benzo[b]thiophene involves the Friedel-Crafts acylation to produce 2-acetylbenzo[b]thiophene. This reaction is typically carried out using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride. The regioselectivity for the 2-position over the 3-position in thiophene (B33073) and its fused derivatives like benzo[b]thiophene is influenced by the stability of the intermediate carbocation (Wheland intermediate). The intermediate for 2-substitution is better stabilized by resonance. stackexchange.com

A specific example involves the synthesis of 2-acetylbenzo[b]thiophene by reacting 2-chlorobenzaldehyde (B119727) with sodium sulfide (B99878) and sulfur in N-methylpyrrolidone, followed by treatment with chloroacetone, affording the product in a 74% yield. prepchem.com Another reported synthesis of 2-acetylbenzo[b]thiophene, a key intermediate for the drug Zileuton, involves the treatment of 2-(tert-butylthio)benzaldehyde (B1585761) with HBr, followed by reaction with acetylacetone (B45752) and chloroacetone. tcichemicals.com

Palladium-Mediated Coupling Reactions (e.g., Sonogashira Coupling, Heck-type)

Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis, offering mild and versatile methods for the formation of carbon-carbon bonds. The Sonogashira and Heck reactions are particularly relevant for the synthesis of precursors to this compound. jocpr.com

Sonogashira Coupling:

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov To synthesize precursors for this compound, a 2-halobenzo[b]thiophene can be coupled with a protected acetylene, such as trimethylsilylacetylene. The trimethylsilyl (B98337) group can be subsequently removed to yield 2-ethynylbenzo[b]thiophene. This alkynyl group can then be reduced to an ethyl group. For instance, stereoselective reduction of a 2-(hydroxypropynyl)thiophene to the corresponding Z-alkenyl derivative has been achieved using an activated zinc-copper couple. jocpr.com Subsequent reduction of the double bond would yield the desired ethyl side chain. A general protocol for Sonogashira coupling involves reacting the halide with the alkyne in the presence of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI), and a base, typically an amine like triethylamine, in a suitable solvent. nih.gov

A study on the synthesis of 3-halobenzo[b]thiophenes utilized a Sonogashira coupling of 2-iodothioanisoles with terminal alkynes as a key step to introduce the alkyne functionality, which was then followed by electrophilic cyclization. nih.gov

Heck Reaction:

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction can be employed to introduce a vinyl group at the 2-position of benzo[b]thiophene by reacting a 2-halobenzo[b]thiophene with ethylene (B1197577) or a protected ethylene equivalent. The resulting 2-vinylbenzo[b]thiophene can then be reduced to the corresponding 2-ethylbenzo[b]thiophene. The Heck reaction is known for its tolerance of a wide range of functional groups. nih.gov A green protocol for the Heck reaction has been developed using microwave irradiation, which can significantly reduce reaction times. mdpi.com

Advanced Synthetic Transformations

More advanced synthetic strategies, including cyclization reactions and one-pot procedures, offer efficient pathways to construct the benzo[b]thiophene core with the desired substitution pattern.

Cyclization Reactions (e.g., Bischler-Napieralski, Friedel-Crafts Cyclization)

Bischler-Napieralski Reaction:

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). nrochemistry.com While typically used for isoquinoline (B145761) synthesis, analogous cyclizations can be envisioned for the synthesis of thieno[c]pyridines, which are structurally related to benzo[b]thiophene derivatives. For example, the synthesis of thieno[3,2-c]quinoline derivatives has been reported using the Bischler-Napieralski reaction. organic-chemistry.orgresearchgate.net A related approach for synthesizing tetrahydrofuro[3,2-c]pyridines involves a Bischler-Napieralski cyclocondensation followed by reduction of the C=N bond. nih.gov This suggests the potential for a similar strategy starting from a suitable thiophene-based precursor to construct a fused pyridine (B92270) ring, which could then be further modified.

Friedel-Crafts Cyclization:

Intramolecular Friedel-Crafts reactions are powerful for constructing fused ring systems. A study describes an efficient synthesis of benzo[b]thiophenes fused to medium-sized N-heterocycles through a Friedel-Crafts cyclization process starting from 2-acetylbenzo[b]thiophene. arkat-usa.org This demonstrates the utility of Friedel-Crafts chemistry in building complex structures on the benzo[b]thiophene scaffold.

One-Pot Synthetic Strategies

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. Several one-pot methods for the synthesis of substituted benzo[b]thiophenes have been developed.

One such method describes a transition-metal-free synthesis of benzo[b]thiophenes from o-halovinylbenzenes and potassium sulfide via a direct SNAr-type reaction, cyclization, and dehydrogenation process. This method is scalable and environmentally friendly. organic-chemistry.org Another convenient one-pot procedure for the synthesis of benzo[b]thiophenes from readily available o-halo-ethynylbenzene precursors has also been reported. nih.gov Furthermore, a one-pot synthesis of 2-benzyl or 2-allyl-substituted thiobenzoazoles has been achieved under transition-metal-free conditions in water, highlighting a green chemistry approach. nih.gov

Considerations for Scalability and Green Chemistry in Synthesis

The development of synthetic routes for pharmaceuticals and other fine chemicals increasingly emphasizes scalability and adherence to the principles of green chemistry.

Scalability:

For a synthetic route to be industrially viable, it must be scalable, meaning it can be safely and efficiently performed on a large scale. Palladium-catalyzed cross-coupling reactions, while powerful, can present challenges in scalability, particularly concerning catalyst cost, removal of palladium residues from the final product, and the use of phosphine (B1218219) ligands which can be toxic. researchgate.netnih.gov Research is ongoing to develop more robust and recyclable catalyst systems. The use of very low catalyst loadings (in the ppm range) is a key goal in making these reactions more sustainable and cost-effective on a large scale. acs.org Continuous flow technology is also being explored to address scalability issues, especially for reactions involving unstable intermediates. nih.gov

Green Chemistry:

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can be achieved through several approaches:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields. rsc.orgrsc.orgmanipal.edu It is considered a green technology as it can reduce energy consumption.

Use of Greener Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or using solvent-free conditions is a key aspect of green chemistry. nih.gov The development of transition-metal-free reactions or the use of more benign and recyclable catalysts also contributes to greener synthetic routes. organic-chemistry.org For example, a green one-step protocol for preparing substituted 2-acetylbenzo[b]thiophenes uses water as the reaction medium. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot syntheses and cascade reactions are excellent examples of atom-economical processes. nih.govorganic-chemistry.org

Chemical Reactivity and Derivatization Studies

Reactions of the Ethanamine Moiety

The primary amine group is a versatile nucleophile and a key site for derivatization, readily participating in reactions typical of aliphatic amines.

Amine Alkylation and AcylationThe nitrogen atom of the ethanamine side chain can be functionalized through alkylation and acylation reactions.

Alkylation: The primary amine can act as a nucleophile to attack alkyl halides in an SN2 reaction. However, this process can be difficult to control. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to subsequent alkylations that can produce tertiary amines and even quaternary ammonium (B1175870) salts, resulting in a mixture of products masterorganicchemistry.com. Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylated product.

Acylation: In contrast to alkylation, acylation of the ethanamine group is a more controlled and high-yielding reaction. The amine reacts readily with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. beilstein-journals.org This reaction is fundamental in medicinal chemistry for modifying the properties of the parent amine. For instance, N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones have been synthesized by reacting the corresponding amine with acetic or propionic anhydride (B1165640). beilstein-journals.org While this involves a different isomer and a more complex starting material, the underlying principle of N-acylation is directly applicable to the primary amine of 2-(Benzo[b]thiophen-2-yl)ethanamine.

Formation of Amides, Thioureas, and DithiocarbamatesThe nucleophilic character of the primary amine facilitates its conversion into a variety of important functional groups.

Amides: Amide bond formation is a cornerstone of organic synthesis. Protocols for coupling amines with carboxylic acids often involve the in-situ formation of an activated acyl intermediate, such as an acyl fluoride, which then reacts with the amine. rsc.org This method is particularly effective for electron-deficient amines or sterically hindered substrates. rsc.org Benzo[b]thiophene-based amide derivatives have been synthesized through methods involving benzo[b]thiophene acid chloride and amine reactions or through dicyclohexylcarbodiimide (B1669883) (DCC)-mediated coupling. uow.edu.au

Thioureas: Thiourea (B124793) derivatives can be synthesized from the primary amine through several established routes. A common method involves the reaction of the amine with an appropriate isothiocyanate. analis.com.myresearchgate.net For example, new thiourea derivatives have been synthesized by reacting 1-naphthyl isothiocyanate with various phenylenediamines. analis.com.my Another approach is the condensation of amines with carbon disulfide, which provides an efficient synthesis of substituted thioureas. organic-chemistry.org

Dithiocarbamates: The synthesis of dithiocarbamates from the primary amine of this compound can be achieved by reacting the amine with carbon disulfide in the presence of a base to form a dithiocarbamic acid salt. This salt intermediate is then typically alkylated to yield the final dithiocarbamate (B8719985) product.

Table 1: Derivatization Reactions of the Ethanamine Moiety

Reaction Type Reagents Functional Group Formed
Acylation Acyl Chloride (R-COCl) or Anhydride Amide (-NHCOR)
Amide Coupling Carboxylic Acid (R-COOH), Coupling Agent Amide (-NHCOR)
Thiourea Formation Isothiocyanate (R-NCS) Thiourea (-NHCSNHR)
Thiourea Formation Carbon Disulfide (CS₂) Thiourea (-NHCSNH-)
Dithiocarbamate Formation Carbon Disulfide (CS₂), Base, Alkyl Halide Dithiocarbamate (-NHCSSR)

Transformations of the Benzo[b]thiophene Ring System

The benzo[b]thiophene nucleus possesses its own distinct reactivity, centered on the sulfur heteroatom and the aromatic rings.

Oxidation Reactions (Sulfoxides and Sulfones)The sulfur atom in the thiophene (B33073) ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. This oxidation occurs in a stepwise manner.

Sulfoxide (B87167) Formation: Partial oxidation of the sulfide (B99878) yields the benzo[b]thiophene-S-oxide, or sulfoxide. This transformation introduces a stereocenter at the sulfur atom. nih.gov Common reagents for this selective oxidation include hydrogen peroxide (H₂O₂) combined with catalysts like tantalum carbide or methyltrioxorhenium(VII), or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. nih.govsmolecule.comorganic-chemistry.orgnih.gov The rate of conversion from the sulfide to the sulfoxide is generally increased by electron-donating substituents on the ring system. nih.gov

Sulfone Formation: Further oxidation of the sulfoxide leads to the corresponding benzo[b]thiophene-S,S-dioxide, or sulfone. nih.govsmolecule.com This higher oxidation state can be achieved using stronger oxidizing conditions or different catalysts. For example, while tantalum carbide with H₂O₂ favors sulfoxide formation, niobium carbide promotes the full oxidation to the sulfone. organic-chemistry.orgorganic-chemistry.org A facile method for oxidizing electron-poor benzo[b]thiophenes to their sulfones utilizes an aqueous solution of H₂O₂ and phosphorus pentoxide (P₂O₅). researchgate.net In contrast to the first oxidation step, the conversion of the sulfoxide to the sulfone is favored by electron-withdrawing groups. nih.gov

Table 2: Oxidation of the Benzo[b]thiophene Sulfur Atom

Product Oxidation State Typical Reagents
Benzo[b]thiophene Sulfoxide S=O H₂O₂/TaC, m-CPBA (-78°C)
Benzo[b]thiophene Sulfone O=S=O H₂O₂/NbC, H₂O₂/P₂O₅, Excess m-CPBA

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution: Benzo[b]thiophene undergoes electrophilic substitution, with a preference for the C3 position. chemicalbook.com If the C3 position is occupied, substitution may occur at the C2 position. chemicalbook.com Given that the parent molecule is substituted at the C2 position, electrophilic attack would be directed towards the C3 position or positions on the fused benzene (B151609) ring (C4, C5, C6, C7). The precise regioselectivity will be influenced by the electronic effects of the C2-ethanamine side chain. Electrophilic cyclization reactions are a common method for synthesizing substituted benzo[b]thiophenes. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the benzo[b]thiophene ring is less common and generally requires the presence of a good leaving group (such as a halogen) and strong electron-withdrawing groups to activate the ring system. nih.govnih.gov For instance, a halogen atom at the 2-position of a benzo[b]thiophene ring can be displaced by amine nucleophiles. taylorfrancis.com Therefore, a halogenated derivative of this compound could potentially undergo SNAr reactions to introduce other functionalities onto the ring.

Design and Synthesis of Structural Analogues

Bioisosteric Replacements of the Benzo[b]thiophene Scaffold

Bioisosteric replacement is a strategy used to replace a functional group or scaffold with another that retains similar physical and chemical properties. In the context of this compound analogues, the benzo[b]thiophene ring has been replaced with other heterocyclic or aromatic systems. The thiophene ring, due to its size and electron density, is considered a classic bioisostere of phenol (B47542) and aniline (B41778) rings. nih.gov

One notable study involved the replacement of benzene, methoxybenzene, and aniline moieties in potent GluN2B selective NMDA receptor antagonists with a thiophene ring. nih.govrsc.org For example, a benzo rsc.organnulene scaffold was modified by replacing a benzene ring with a thiophene ring, resulting in a rsc.organnulenothiophene derivative. nih.gov The synthesis of these bioisosteres demonstrates that the core scaffold can be successfully exchanged while maintaining, or in some cases enhancing, affinity for biological targets. This suggests that the spatial arrangement and electronic nature of the benzo[b]thiophene system can be mimicked by other rings like benzofuran (B130515) or indole. mdpi.commdpi.com

Incorporation into Polycyclic and Fused Heterocyclic Systems

The this compound structure can serve as a building block for the construction of more complex, fused heterocyclic systems. The reactivity of the primary amine and the aromatic ring allows for their participation in cyclization reactions to form new rings.

For example, 2-(3'-chlorobenzo(b)thiophene-2'-yl)-3,1-benzoxazin-4-one, a derivative of benzo[b]thiophene, can be reacted with various amines to create fused quinazolinone systems. Reaction with hydrazine (B178648) hydrate (B1144303) yields a 3-amino-quinazol-4-one, while reaction with phenylhydrazine (B124118) or substituted anilines produces 3-phenylamino or 3-substituted phenyl quinazolones, respectively. These reactions showcase how the benzo[b]thiophene moiety can be incorporated into larger, polycyclic frameworks.

Another approach involves the reaction of 2-lithiated benzo[b]thiophene with elemental sulfur to create novel sulfur-rich heterocycles, such as pentathiepino[6,7-b]benzo[d]thiophene. nih.gov Furthermore, various synthetic strategies have been developed for creating benzo[b]thiophene-fused polycyclic derivatives, highlighting the importance of this scaffold in constructing complex chemical architectures. dntb.gov.ua

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR analysis of 2-(Benzo[b]thiophen-2-yl)ethanamine, including proton and carbon chemical shifts and two-dimensional correlations, could not be sourced.

Specific chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of this compound are not available in the searched literature.

A detailed list of chemical shifts (δ) for the carbon atoms in this compound could not be compiled due to a lack of available spectral data.

Information regarding the correlation of protons and carbons through 2D NMR experiments for this compound is not publicly available.

Vibrational Spectroscopy

A detailed analysis of the vibrational modes of this compound through FT-IR and Raman spectroscopy is not possible without access to the relevant spectra.

Characteristic absorption bands and their corresponding functional group assignments for this compound are not documented in the available resources.

No applicable Raman spectroscopy data for this compound was found during the search.

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides critical insights into the electronic transitions within a molecule. For this compound, these methods probe the behavior of the benzothiophene (B83047) chromophore.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. The benzothiophene moiety is the primary chromophore responsible for the UV absorption of this compound.

Studies on related alkoxy benzo[b]thiophene molecules, such as 5-methoxy benzo[b]thiophene (5MBT) and 5-methoxymethyl benzo[b]thiophene (5MMBT), show that the electronic absorption spectra of these compounds exhibit distinct band systems in solvents of varying polarities like n-heptane and acetonitrile (B52724). nih.gov Further research on more complex systems incorporating thiophene (B33073) units, such as bis-ethylenedioxythiophene-thiophenes (ETEs), reveals that monomeric species have an absorption maximum (λmax) around 345–348 nm. nih.gov Upon aggregation in solution, a new, red-shifted absorption band can appear at approximately 460 nm, indicating π–π stacking interactions between the aromatic cores. nih.gov While specific UV-Vis absorption maxima for this compound are not detailed in the surveyed literature, the data from analogous structures suggest that its spectrum would be characterized by absorptions originating from the benzothiophene ring system.

Table 1: UV-Vis Absorption Data for Related Thiophene Compounds

Compound λmax (Monomer) λmax (Aggregate) Solvent

This table presents data for structurally related compounds to infer the potential spectroscopic behavior of this compound.

Fluorescence spectroscopy detects the light emitted from a molecule as it relaxes from an excited electronic state to its ground state. The fluorescence properties of benzothiophene derivatives are highly dependent on their specific structure, substitution patterns, and environment.

Investigations into alkoxy benzo[b]thiophenes demonstrate that these molecules exhibit fluorescence, with the emission characteristics being influenced by solvent polarity. nih.gov Studies on other complex heterocyclic systems containing thienothiophene cores have shown that the introduction of different substituents can lead to a bathochromic (red) shift in both absorption and fluorescence bands. researchgate.net In some cases, aggregation of thiophene-based molecules can lead to new emission bands. For instance, ETE derivatives exhibit a primary emission peak around 434 nm when excited at their monomeric absorption band (~350 nm). nih.gov However, when exciting the aggregate band (~460 nm), a new emission is observed at higher wavelengths, around 550 nm, which is attributed to emission from the aggregated state. nih.gov Certain benzo[b]dithiophene derivatives have been specifically designed as fluorescent probes, with emission maxima reported around 490 nm. mdpi.com These findings highlight that the benzothiophene core can be fluorescent, and its emission properties can be tuned by structural modifications and intermolecular interactions.

Table 2: Fluorescence Emission Data for Related Thiophene Compounds

Compound/System Excitation Wavelength (λex) Emission Wavelength (λem) Notes
ETE Derivatives (Monomer) ~350 nm ~434 nm Emission from monomeric species. nih.gov
ETE Derivatives (Aggregate) ~460 nm ~550 nm Emission from aggregated species. nih.gov

This table presents data for structurally related compounds to infer the potential spectroscopic behavior of this compound.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₁₀H₁₁NS), HRMS can confirm its composition by matching the experimentally measured exact mass to the theoretically calculated mass. Research on related, more complex benzo[b]thiophene derivatives, such as (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide, has demonstrated the power of HRMS in confirming their synthesis, with observed mass values matching calculated values to within a very narrow margin (e.g., found: 324.0449, calcd: 324.0448). mdpi.com

Table 3: Calculated Molecular Mass of this compound

Parameter Value
Molecular Formula C₁₀H₁₁NS
Average Molecular Weight 177.27 g/mol
Monoisotopic (Exact) Mass 177.06122 u

This table provides the calculated masses used for HRMS confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing complex mixtures and confirming the presence of target compounds.

In-depth analytical characterization of positional isomers of (2-aminopropyl)benzo[b]thiophene (APBT), which are structurally very similar to this compound, has been performed using LC-MS. nih.gov A typical method employs a C18 or pentafluorophenyl stationary phase with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid. nih.gov Detection is commonly achieved using electrospray ionization (ESI) in positive mode. For the APBT isomers, which have a molecular weight of 191.29 g/mol , the protonated molecule ([M+H]⁺) is monitored in selected ion monitoring (SIM) mode at an m/z of 192. nih.gov For this compound (MW 177.27), the expected protonated molecule would be observed at an m/z of approximately 178. In addition to the [M+H]⁺ ion, other adducts such as the sodium adduct ([M+Na]⁺) are often observed in ESI-MS analysis of benzothiophene derivatives. mdpi.comnih.gov

Table 4: Representative LC-MS Parameters for Analysis of Related Benzothiophene Amines

Parameter Description
Chromatography
Column Fused silica (B1680970) capillary or similar
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid (Gradient Elution) nih.gov
Flow Rate ~300 µL/min nih.gov
Mass Spectrometry
Ionization Electrospray Ionization (ESI), Positive Mode nih.gov
Detection Selected Ion Monitoring (SIM) of [M+H]⁺ nih.gov
Expected Primary Ion m/z ≈ 178 ([C₁₀H₁₁NS + H]⁺)

This table summarizes typical LC-MS conditions based on the analysis of structurally similar compounds.

Solid-State Characterization

The characterization of a compound in its solid state is crucial for understanding its crystal packing, polymorphism, and macroscopic properties. X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

While the specific crystal structure of this compound is not described in the reviewed literature, structural analyses of related compounds are common. For example, the crystal structure of 2,3-bis(5-bromo-3-methylthiophen-2-Yl)benzo[b]thiophene has been determined, providing precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.net For other novel benzo[b]thiophene derivatives developed for applications in organic electronics, techniques like θ–2θ X-ray diffraction and atomic force microscopy (AFM) are used to investigate the microstructure and crystallinity of thin films. rsc.org Powder X-ray diffraction (PXRD) is another key technique used to identify crystalline phases and assess the purity of bulk materials, as demonstrated in studies of various thiophene-based polymers. researchgate.netresearchgate.net These examples underscore the importance of solid-state characterization methods in confirming the structure and understanding the material properties of benzothiophene-based compounds.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a fundamental technique for determining the crystalline nature of a solid material. It provides a unique fingerprint based on the arrangement of atoms within the crystal lattice. An analysis of the diffraction pattern, including the position (2θ) and intensity of the peaks, allows for phase identification, purity assessment, and the determination of unit cell dimensions.

Currently, there are no published PXRD patterns or associated crystallographic data for this compound in the scientific literature. Such data would be essential for confirming the crystalline form(s) of the compound and for quality control in any synthetic process.

Table 1: Hypothetical Powder X-ray Diffraction Data for this compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)
Data Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only. No experimental data is currently available.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is a powerful imaging technique used to visualize the surface topography and morphology of a material at the micro- and nanoscale. SEM analysis provides detailed information about particle size, shape, and surface texture, which are critical parameters influencing a compound's physical properties, such as solubility and dissolution rate.

As with PXRD, there is a lack of published SEM images and morphological data for this compound. Experimental investigation using SEM would be necessary to characterize the particulate properties of this compound.

Table 2: Morphological Characteristics of this compound via SEM

ParameterDescription
Particle ShapeData Not Available
Particle Size DistributionData Not Available
Surface MorphologyData Not Available
Agglomeration StateData Not Available

This table is for illustrative purposes only. No experimental data is currently available.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure and electronic properties at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies detailing the optimized geometry and electronic structure of 2-(Benzo[b]thiophen-2-yl)ethanamine are not readily found in peer-reviewed literature, the principles of this methodology can be applied to predict its properties. Such a study would typically involve the selection of a suitable functional and basis set to calculate the molecule's ground-state energy, bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of its most stable conformation.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity. A dedicated computational study on this compound would be required to determine these specific energy values and map the spatial distribution of these orbitals.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for understanding and predicting how a molecule will interact with other molecules, including biological receptors. For this compound, an MEP map would likely show negative potential (typically colored red or yellow) around the sulfur and nitrogen atoms due to the presence of lone pairs of electrons, and positive potential (blue) around the hydrogen atoms of the amine group and the aromatic ring.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target.

To predict the binding mode and affinity of this compound, a specific biological target (e.g., a receptor or enzyme) must be identified. A molecular docking simulation would then be performed to place the molecule into the binding site of the target in various conformations and orientations. The resulting poses would be scored based on a scoring function that estimates the binding affinity. Without published docking studies specifically involving this compound, any discussion of its binding modes remains speculative.

Following a docking simulation, the interactions between the ligand and the target protein can be analyzed in detail. For this compound, key interactions would likely involve the ethylamine (B1201723) side chain. The primary amine group is a potential hydrogen bond donor and acceptor. The benzothiophene (B83047) ring system could participate in hydrophobic and aromatic stacking interactions with the amino acid residues of the target protein. A detailed analysis would require specific docking results that are not currently available.

Homology Modeling for Receptor Structures

In the absence of experimentally determined crystal structures for many receptors, homology modeling serves as a critical tool for understanding ligand-receptor interactions. This technique constructs a three-dimensional model of a target protein using the known structure of a related homologous protein as a template.

For instance, to elucidate the binding modes of benzo[b]thiophene derivatives with the 5-HT1A serotonin (B10506) receptor, a G-protein coupled receptor (GPCR), a homology model was constructed. nih.gov Researchers utilized the crystal structure of the β2-adrenergic receptor, another GPCR, as a template to build a 3D model of the 5-HT1A receptor. ajms.iq This model was then used in docking studies to investigate how novel 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one derivatives interact with the receptor's binding site. The docking studies helped to interpret the observed binding affinities by revealing key electrostatic interactions between the ligands and the modeled receptor. nih.gov Specifically, the most promising compound from the series, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e), which showed a Ki of 2.30 μM, was analyzed to understand the structural basis for its activity. nih.gov

Table 1: Example of Homology Modeling in Benzo[b]thiophene Research
Target ReceptorTemplate StructureApplicationKey FindingReference
5-HT1A Serotonin Receptorβ2-Adrenergic ReceptorDocking studies of benzo[b]thiophenyl arylpiperazinyl propan-1-one derivativesElucidated electrostatic interactions explaining the binding affinity of active compounds. nih.govajms.iq

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity.

Computational Approaches to SAR Derivation

Computational methods are invaluable for deriving SAR by correlating structural modifications with changes in biological effect. For benzo[b]thiophene derivatives, these approaches have been used to guide the synthesis of more potent compounds.

In one study, a series of N-phenylbenzo[b]thiophene-2-carboxamide derivatives were evaluated as modulators of Amyloid Beta (Aβ42) aggregation. nih.gov The SAR analysis revealed that substitutions on the N-phenyl ring were crucial. Specifically, compounds with a methoxyphenol group demonstrated concentration-dependent inhibition of Aβ42 aggregation, while those with a 4-methoxyphenyl (B3050149) ring accelerated it. nih.gov This highlights the subtle influence of substituent positioning on activity. Molecular docking studies suggested that the orientation of the bicyclic benzo[b]thiophene ring, dictated by these substitutions, plays a major role in modulating the interaction with Aβ42 fibrils. nih.gov

Another example involves benzo[b]thiophene-chalcone hybrids designed as cholinesterase inhibitors for potential Alzheimer's disease therapy. nih.gov The fusion of the benzo[b]thiophene pharmacophore with a chalcone (B49325) structure was a strategic approach to enhance biological activity. SAR studies on these hybrids showed that the substitution patterns on the aromatic rings significantly influenced their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template for designing or screening new potential drugs.

For benzo[b]thiophene derivatives, this approach has been applied to identify key features for various biological targets. In the context of Aβ42 aggregation modulators, a methoxyphenol pharmacophore was identified as a key element for inhibitory activity in a series of N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide compounds. nih.gov The combination of the benzo[b]thiophene nucleus with an acylhydrazone functional group has also been explored to create new antimicrobial agents, where the specific arrangement of hydrogen bond donors, acceptors, and aromatic regions constitutes the pharmacophore for activity against multidrug-resistant Staphylococcus aureus. nih.gov

Table 2: Key Pharmacophoric Features Identified in Benzo[b]thiophene Analogs
Target/ActivityIdentified Pharmacophoric FeaturesCompound ClassReference
Aβ42 Aggregation InhibitionMethoxyphenol group, bicyclic aromatic ringN-phenylbenzo[b]thiophene-2-carboxamides nih.gov
Cholinesterase InhibitionFused benzo[b]thiophene and chalcone scaffolds, specific aromatic substitutionsBenzo[b]thiophene-chalcone hybrids nih.gov
Antimicrobial (MRSA)Benzo[b]thiophene nucleus combined with an acylhydrazone functional groupBenzo[b]thiophene acylhydrazones nih.gov

Advanced Computational Chemistry Applications

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand within a protein's binding site over time. This method offers deeper insights into the stability of ligand-protein complexes.

MD simulations have been employed to study the stability of complexes formed between benzo[b]thiophene derivatives and their protein targets. In a study of novel benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc domains, MD simulations were performed to assess the stability of the docked protein-ligand complexes. ajms.iq The analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) is crucial. Minimal fluctuations in RMSD and RMSF values over the simulation time indicate a stable binding of the ligand. mdpi.com For thiophene (B33073) carboxamide derivatives targeting tubulin, MD simulations over 100 nanoseconds confirmed that the ligand-protein complexes remained stable, with minimal fluctuations in both protein backbone and ligand positions. mdpi.com Similarly, in a study of benzothiophene derivatives as potential anticancer agents targeting the estrogen-related receptor-gamma (ERRγ), MD simulations were used to confirm the stability of the top-scoring compound, which showed a close match with the receptor based on RMSD and RMSF data. ajms.iq

Table 3: Parameters from Molecular Dynamics Simulations of Benzo[b]thiophene Analogs
Compound TypeTargetSimulation FindingKey Parameters AnalyzedReference
Thiophene carboxamide derivativesTubulin (colchicine-binding site)Stable ligand-protein complex over 100 ns.RMSD, RMSF, Radius of Gyration (Rg) mdpi.com
Benzothiophene derivativesEstrogen-related receptor-gamma (ERRγ)Close match and stable complex based on RMSD and RMSF data.RMSD, RMSF ajms.iq

Investigation of Nonlinear Optical (NLO) Properties

The unique electronic structure of conjugated systems like benzo[b]thiophene makes them candidates for materials with nonlinear optical (NLO) properties. These materials have applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are used to predict and understand the NLO response of these molecules.

Theoretical studies on pyrene-based chromophores incorporating benzothiophene acceptor moieties have been conducted to evaluate their NLO properties. nih.gov Using DFT calculations, researchers investigated how modifying the structure with different acceptors and a thiophene π-spacer affects the NLO response. Key parameters calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the first hyperpolarizability (βtot), which is a measure of the second-order NLO response. nih.gov

For a series of designed chromophores (PYFD1–PYFD7), the introduction of benzothiophene-containing acceptors led to a significant decrease in the HOMO-LUMO gap compared to a reference compound, indicating enhanced charge transfer capabilities. nih.gov One derivative, PYFD2, exhibited the most effective NLO response with a total first hyperpolarizability (βtot) of 2.376 × 10−28 esu. nih.gov Such studies demonstrate that the strategic incorporation of the benzo[b]thiophene scaffold can significantly enhance NLO properties, guiding the design of new materials for advanced optical applications. nih.gov

Table 4: Calculated NLO Properties of a Representative Benzo[b]thiophene-containing Chromophore
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)First Hyperpolarizability (βtot) (esu)Reference
PYFD2-5.576-3.9581.6182.376 × 10−28 nih.gov

Biological Activity and Molecular Mechanism Studies in Vitro and in Silico

Antimicrobial Activity

No specific studies were identified that evaluated the antimicrobial activity of 2-(Benzo[b]thiophen-2-yl)ethanamine against the specified bacterial or fungal strains. Research on the antimicrobial properties of the broader benzo[b]thiophene class of compounds has been conducted, showing that certain derivatives possess activity against various pathogens. However, these findings cannot be directly extrapolated to the specific, unsubstituted ethanamine derivative.

There is no available data from scientific literature regarding the in vitro evaluation of this compound against Staphylococcus aureus or Klebsiella pneumoniae.

Similarly, no studies were found that assessed the antifungal activity of this compound against any fungal pathogens.

Due to the absence of studies on its antimicrobial activity, there is no information available on the potential cellular mechanisms of action of this compound.

Anticancer Activity

The anticancer potential of this compound has not been specifically investigated in the published scientific literature. While some benzo[b]thiophene derivatives have been studied for their cytotoxic effects against various cancer cell lines, this specific compound is not among them.

No data is available on the in vitro cytotoxicity of this compound against HeLa, MCF-7, U-87, or HCT-116 cancer cell lines.

In the absence of cytotoxicity data, there have been no subsequent studies on the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells.

Neurobiological Activity and Receptor Interactions

There is currently no published research detailing the specific interactions of this compound with key neuroreceptors.

Receptor Binding Affinity Studies (e.g., 5-HT1A, Dopamine (B1211576) D1/D2/D3, TAAR1, Cannabinoid Receptors)

No studies have been identified that report the binding affinities (Ki or IC50 values) of this compound for serotonin (B10506) (5-HT1A), dopamine (D1/D2/D3), trace amine-associated (TAAR1), or cannabinoid receptors. Such studies would be essential to begin to characterize its potential psychoactive or therapeutic profile.

Investigation of Neuroprotective Effects

Scientific investigations into the potential neuroprotective effects of this compound are absent from the current literature. Research in this area would typically involve in vitro cell culture models of neurotoxicity or neurodegeneration to assess whether the compound can mitigate neuronal damage.

Modulation of Neurotransmission Pathways

There is no available data on how this compound might modulate neurotransmission pathways. Understanding its effects on neurotransmitter release, reuptake, or metabolism would be a critical step in elucidating its mechanism of action in the central nervous system.

Enzyme Inhibition Studies

Specific data on the inhibitory activity of this compound against various enzymes is not available in published research.

Targeting Cholinesterases and GST Enzyme

No studies were found that evaluated the potential of this compound to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or Glutathione S-transferase (GST). Such research would be valuable for assessing its potential in the context of neurodegenerative diseases or detoxification pathways.

Inhibition of α-Amylase

There is no documented research on the inhibitory effects of this compound on α-amylase, an enzyme relevant to carbohydrate metabolism.

Interaction with Nitric Oxide Synthase (nNOS)

Derivatives of the benzo[b]thiophene and related thiophene (B33073) structures have been identified as significant inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative diseases, making selective nNOS inhibitors valuable therapeutic candidates. researchgate.net

A notable class of nNOS inhibitors is based on the thiophene-2-carboximidamide (B1620697) scaffold. nih.gov These compounds act as mimics of L-arginine, the natural substrate for nNOS, and their thiophene-2-carboximidamide group forms similar hydrogen bond interactions with the enzyme's active site. nih.gov Hybrid strategies, combining the thiophene-2-carboximidamide fragment with features from other potent inhibitors, have yielded compounds with low nanomolar inhibitory potency and high selectivity for nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS). nih.gov For example, inhibitors with a double-headed thiophene-2-carboximidamide structure have shown Ki values as low as 5 nM for nNOS. nih.gov

The selectivity of these inhibitors is often governed by interactions with specific amino acid residues in the active site. A key difference between nNOS and eNOS is the presence of an aspartate residue in nNOS versus an asparagine in eNOS at a critical position, which largely controls the selective binding of these inhibitors. researchgate.net Crystal structures of these inhibitors bound to nNOS have revealed that electrostatic interactions, particularly involving newly introduced amino groups in the linker region, contribute significantly to their binding affinity. nih.gov The length of the linker connecting different parts of the inhibitor molecule also plays a crucial role in determining potency. nih.gov The development of these potent and selective nNOS inhibitors, which often possess favorable pharmacokinetic profiles, underscores their potential in treating conditions like melanoma and chronic neurodegenerative pathologies. nih.gov

Table 1: Inhibitory Activity of Selected Thiophene-based nNOS Inhibitors

Compound Target Ki (nM) Selectivity (nNOS vs. eNOS) Selectivity (nNOS vs. iNOS) Reference
Inhibitor 13 nNOS 5 440-fold 260-fold nih.gov
Inhibitor 14 nNOS 5 540-fold 340-fold nih.gov

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Indoleamine 2,3-dioxygenase (IDO) is a key enzyme in the kynurenine (B1673888) pathway that catabolizes the essential amino acid tryptophan. nih.gov Its expression is associated with immunosuppression, making it a significant target in cancer immunotherapy. nih.govCurrent time information in Bangalore, IN. Despite the extensive investigation into IDO inhibitors, there is currently no specific published research detailing the direct inhibitory activity of this compound or its close derivatives on the IDO enzyme. Research on IDO inhibitors has explored various other chemical scaffolds, such as tryptanthrin (B1681603) derivatives and benzofuranquinones. Current time information in Bangalore, IN.uniroma1.it

Antioxidant and Anti-inflammatory Properties

The benzo[b]thiophene nucleus is a key feature in several compounds exhibiting significant antioxidant properties. The evaluation of these properties often involves assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test, which measures the ability of a compound to act as a hydrogen or electron donor. nih.govresearchgate.net

Studies on diarylamines containing the benzo[b]thiophene moiety have demonstrated notable free radical scavenging activity. nih.gov Structure-activity relationship (SAR) analyses revealed that the position of the arylamination on the benzo[b]thiophene core and the nature of substituents on the phenyl and thiophene rings influence the antioxidant capacity. nih.gov Similarly, hydroxyl-containing benzo[b]thiophene analogs have been shown to possess potent in vitro free-radical scavenging abilities. google.com These compounds can mitigate oxidative stress by enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and reducing reactive oxygen species (ROS) and lipid peroxidation. google.com

Table 2: Antioxidant Activity of Selected Benzo[b]thiophene Derivatives

Compound Type Assay Activity Key Findings Reference
Diarylamines in the benzo[b]thiophene series DPPH Radical Scavenging Active Activity depends on arylamination position and ring substituents. nih.gov
1-(3-hydroxybenzo[b]thiophen-2-yl) ethanone (B97240) (BP) Free Radical Scavenging Potent Mitigates acrylamide-induced oxidative stress in zebrafish larvae. google.com

The anti-inflammatory potential of benzo[b]thiophene derivatives has also been investigated. One of the mechanisms underlying anti-inflammatory activity is the stabilization of cellular membranes, such as the human red blood cell (HRBC) membrane. deepdyve.com Lysis of this membrane by heat or hypotonic solutions can be prevented by anti-inflammatory agents.

Research into 2-substituted benzo[b]thiophenes has identified compounds with potent anti-inflammatory and analgesic properties. For instance, certain carbohydrazide (B1668358) and phenylthiosemicarbazide derivatives of benzo[b]thiophene have shown significant anti-inflammatory effects in experimental models. This activity is attributed to their ability to inhibit inflammatory mediators, which are responsible for processes like increased vasodilation and vascular permeability that lead to inflammation. deepdyve.com

Other Reported Biological Activities (e.g., Anticonvulsant)

The versatile benzo[b]thiophene scaffold has been incorporated into molecules with a wide array of other biological activities.

Notably, derivatives such as 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones have emerged as potent anticonvulsant agents. These compounds have shown efficacy in various acute seizure models, including the maximal electroshock (MES) and 6 Hz tests. The lead compounds from these studies exhibit a broad spectrum of antiseizure protection, and their likely mechanism of action involves interaction with neuronal voltage-sensitive sodium channels.

Beyond anticonvulsant effects, other reported activities for benzo[b]thiophene derivatives include:

Analgesic: Benzo[b]thiophene-2-carboxamides have been discovered as novel opioid receptor agonists with potent analgesic effects. Additionally, some anticonvulsant derivatives also show significant antinociceptive activity in models of tonic and neuropathic pain.

Anti-osteoporosis: Analogues of 1-(benzo[b]thiophen-2-yl)ethanone have been found to enhance the expression of Bone Morphogenetic Protein 2 (BMP-2), suggesting their potential as agents against osteoporosis.

Antimicrobial: Benzo[b]thiophene acylhydrazones have been synthesized and shown to be effective against multidrug-resistant Staphylococcus aureus (MRSA). uniroma1.it

Antidepressant: The benzo[b]thiophene core is present in molecules designed to interact with serotonin receptors, such as the 5-HT1A receptor, which is a key target in the treatment of depression and anxiety.

Table 3: Anticonvulsant Activity of a Lead 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivative (Compound 33)

Seizure Model Activity (ED₅₀) Reference
Maximal Electroshock (MES) 27.4 mg/kg

This compound as a Pharmacological Probe or Research Tool

The diverse biological activities associated with the benzo[b]thiophene core highlight its importance as a scaffold for designing pharmacological probes and research tools. By creating derivatives of this compound and related structures, researchers can develop highly potent and selective ligands to investigate the function of specific biological targets.

For example, the development of selective nNOS inhibitors based on the thiophene-2-carboximidamide and aminothiazole structures allows for the detailed study of the role of nNOS in neurodegenerative processes, pain, and cancer, without the confounding effects of inhibiting other NOS isoforms. nih.govnih.gov Similarly, benzo[b]thiophene-based compounds targeting voltage-gated sodium channels or opioid receptors serve as valuable tools to explore the mechanisms of epilepsy and pain. The ability to systematically modify the benzo[b]thiophene structure enables the fine-tuning of pharmacological properties, aiding in the validation of new drug targets and the elucidation of complex physiological and pathological pathways.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes and Green Chemistry Applications

The development of new, efficient, and environmentally benign methods for synthesizing the 2-(benzo[b]thiophen-2-yl)ethanamine core and its analogs is a primary research objective. While traditional methods exist, contemporary research is focused on novel approaches like intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals to create substituted benzo[b]thiophenes. nih.gov

Future efforts will likely concentrate on:

Microwave-Assisted Organic Synthesis (MAOS): This technique has already been successfully employed for the aza-Michael addition of arylpiperazines to benzo[b]thiophen-2-yl-propenones, demonstrating its potential for rapid and efficient synthesis. nih.gov

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and product consistency, making them ideal for the industrial production of this compound derivatives.

Biocatalysis: The use of enzymes to catalyze key synthetic steps can lead to highly selective and sustainable processes.

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials combine to form complex products can significantly reduce waste and improve efficiency, aligning with the principles of green chemistry. nih.gov

Advanced Derivatization for Enhanced Biological Activity and Selectivity

The functionalization of the this compound structure is a critical strategy for optimizing its pharmacological profile. By strategically modifying the core, researchers can fine-tune the compound's interaction with biological targets, leading to enhanced potency and selectivity.

Key areas for derivatization include:

Substitution on the Benzene (B151609) and Thiophene (B33073) Rings: Introducing various functional groups can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and pharmacokinetic properties. For instance, the synthesis of benzo[b]thiophene acylhydrazones with substitutions on the benzo[b]thiophene nucleus has yielded compounds with significant antimicrobial activity. nih.govmdpi.com

Modification of the Ethylamine (B1201723) Side Chain: Altering the length, rigidity, and functional groups of the side chain can impact receptor interactions. For example, incorporating the ethylamine into a piperazine (B1678402) ring has been a successful strategy in developing ligands for serotonin (B10506) receptors. nih.gov

In-depth Mechanistic Studies of Biological Interactions

A thorough understanding of how this compound and its derivatives exert their biological effects is crucial for rational drug design. Future research will need to move beyond initial screening to elucidate the precise molecular mechanisms of action.

This will involve:

Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecules that these compounds interact with. For example, derivatives have been studied for their effects on 5-HT1A serotonin receptors and monoamine oxidase (MAO). nih.govresearchgate.net

Binding Site Characterization: Using techniques like X-ray crystallography and NMR spectroscopy to determine the exact binding mode of the compounds to their targets.

Signal Transduction Pathway Analysis: Investigating the downstream cellular effects following target engagement to understand the complete biological response.

Leveraging Computational Chemistry for Predictive Modeling and Lead Identification

In silico methods are becoming indispensable tools in modern drug discovery. Computational chemistry can accelerate the identification of promising lead compounds and provide valuable insights into their structure-activity relationships (SAR).

Future applications include:

Molecular Docking: Simulating the binding of virtual libraries of this compound derivatives to the 3D structures of biological targets to predict binding affinities and modes. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structure of the compounds with their biological activity to guide the design of more potent analogs.

Pharmacophore Modeling: Identifying the key structural features required for biological activity, which can then be used to search for novel scaffolds.

Potential as a Chemical Biology Tool

Beyond its therapeutic potential, this compound and its derivatives can serve as valuable chemical probes to study biological processes. By designing molecules with specific properties, researchers can investigate the function of particular proteins or pathways.

This could involve:

Fluorescent Labeling: Attaching fluorescent tags to the molecule to visualize its localization and movement within cells.

Affinity-Based Probes: Developing derivatives that can be used to isolate and identify their protein targets from complex biological mixtures.

Photoaffinity Labeling: Creating compounds that can be activated by light to form a covalent bond with their target, allowing for more robust target identification.

Integration of Multi-Omics Data in Biological Activity Research

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to understand the global biological effects of chemical compounds. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to this compound derivatives.

Future research in this area will focus on:

Identifying Off-Target Effects: Using proteomic and transcriptomic profiling to identify unintended interactions that could lead to side effects.

Discovering Novel Mechanisms of Action: Analyzing changes in gene expression and protein levels to uncover previously unknown biological pathways affected by the compounds.

Personalized Medicine Approaches: Correlating genetic variations with drug response to identify patient populations that are most likely to benefit from treatment with these compounds.

By pursuing these future directions, the scientific community can continue to build upon the foundation of knowledge surrounding this compound, paving the way for the development of new and improved therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(Benzo[b]thiophen-2-yl)ethanamine and its derivatives?

  • Answer : A transition metal-free catalytic reduction approach using potassium complexes (e.g., HBP1) can reduce primary amides to amines. For example, 2-(thiophen-2-yl)ethanamine was synthesized from 2-(thiophen-2-yl)acetamide with HBP1 and dry toluene, yielding 60% as a hydrochloride salt . Schiff base derivatives can be prepared by reacting the amine with aldehydes or ketones, as demonstrated for pancreatic lipase inhibitors . Optimizing reaction conditions (e.g., solvent, catalyst loading) is critical to minimize side products.

Q. How can X-ray crystallography confirm the molecular configuration and intermolecular interactions of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL resolves bond lengths, angles, and hydrogen-bonding networks. For example, in (Z)-5-[2-(Benzo[b]thiophen-2-yl)-ethenyl]-1H-tetrazole, dihedral angles between benzothiophene (r.m.s. deviation: 0.0084 Å) and tetrazole rings (88.81°) were determined, and hydrogen-bonded chains parallel to the b-axis were identified . Data collection parameters (e.g., θ range, absorption correction) and refinement statistics (R1 values) must be reported to validate accuracy.

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Answer :

  • NMR : Assign signals using 2D experiments (e.g., COSY, HSQC) to resolve overlapping peaks in aromatic/amine regions.
  • FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C–S vibrations (~700 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]<sup>+</sup> for C10H11NS, m/z 178.0689).
    • For derivatives like Schiff bases, UV-Vis spectroscopy (λmax ~300–400 nm) correlates with π→π* transitions .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the bioactivity of derivatives?

  • Answer :

  • DFT : Optimize geometries at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which correlate with antioxidant activity .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., pancreatic lipase, PDB: 1LPB). For Schiff base derivatives, docking scores (e.g., −8.2 kcal/mol) predict inhibition potency .
    • Validate computational results with in vitro assays (e.g., enzyme inhibition IC50).

Q. How do crystal packing and intermolecular forces influence the physicochemical properties of this compound?

  • Answer : In (Z)-5-[2-(Benzo[b]thiophen-2-yl)-ethenyl]-1H-tetrazole, hydrogen bonds (N–H···N, O–H···N) form chains parallel to the a-axis, enhancing thermal stability . Weak van der Waals interactions between thiophene rings (distance: 3.5 Å) may affect solubility. Use Mercury software to analyze packing diagrams and Hirshfeld surfaces .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for structural elucidation?

  • Answer :

  • Case Study : If NMR suggests a planar conformation but XRD shows a twisted geometry, re-examine solvent effects (e.g., crystal packing forces vs. solution-state dynamics).
  • Validation : Compare experimental XRD bond lengths (e.g., C–S: 1.74 Å) with DFT-optimized values. Discrepancies >0.05 Å indicate potential experimental artifacts .

Q. How to design derivatives for enhanced biological activity while minimizing toxicity?

  • Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO2) to the benzothiophene ring to enhance electrophilicity and target binding .
  • ADMET Prediction : Use SwissADME to predict bioavailability (%ABS >50) and toxicity (e.g., hepatotoxicity via ProTox-II). Prioritize derivatives with low topological polar surface area (TPSA <90 Ų) for blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.